

eDNA Research Technical Support Center: Negative Controls & Contamination Troubleshooting

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This technical support center provides researchers, scientists, and drug development professionals with best practices for using negative controls in environmental DNA (eDNA) research. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Troubleshooting Guide: Contamination in Negative Controls

Unexpected amplification in negative controls is a critical issue that can compromise the validity of eDNA data. This guide will help you identify the source of contamination and take corrective actions.

Problem: Amplification Detected in a Field Blank/Control

Troubleshooting & Optimization

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Potential Cause	Troubleshooting Steps	Preventative Measures
Contaminated source water for blanks	1. Sequence the amplicon from the field blank. 2. Compare the sequence to your target species and other potential environmental sources. 3. Test a new, unopened source of purified water (e.g., deionized, distilled, or MilliQ).	1. Use certified DNA-free water for all field blanks. 2. Test each new batch of water for contamination before use in the field.
Contaminated sampling equipment	1. Review decontamination protocols for all field gear (e.g., nets, bottles, gloves). 2. If possible, test swabs from equipment for target DNA.	1. Implement a strict decontamination protocol between sampling sites, such as a 10-50% bleach solution wash followed by a rinse with DNA-free water.[1] 2. Use single-use disposable equipment when feasible.[2][3]
Cross-contamination during sample handling in the field	1. Review the order of sample collection. Were blanks handled after environmental samples?	Always handle and process negative controls before environmental samples. 2. Change gloves between handling each sample.
Airborne contamination at the sampling site	Consider the proximity of the sampling site to known sources of the target DNA.	1. If possible, open and close sample containers and controls away from areas of high potential for airborne DNA (e.g., inside a vehicle or a field-portable clean box).

Problem: Amplification Detected in an Extraction Negative Control (Extraction Blank)



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Potential Cause	Troubleshooting Steps	Preventative Measures
Contaminated reagents or consumables	1. Test each reagent from the extraction kit individually. 2. Test a new lot of extraction kits and consumables (e.g., tubes, filters, pipette tips).	 Purchase DNA-free certified reagents and consumables. Aliquot reagents into smaller, single-use volumes to avoid contaminating stock solutions. UV irradiate reagents and consumables where appropriate.
Cross-contamination during extraction	1. Review laboratory workflow. Are pre- and post-PCR areas physically separated? 2. Check for potential splash- back from positive samples.	1. Process negative controls in parallel with field samples to monitor for batch-specific contamination.[4] 2. Perform extractions in a dedicated pre-PCR clean lab or a laminar flow hood.[1] 3. Use aerosol-resistant pipette tips.
Contaminated laboratory equipment	 Decontaminate all equipment used for extraction (e.g., centrifuges, tube racks, pipettes). 	Regularly clean and decontaminate laboratory surfaces and equipment with a 10% bleach solution.

Problem: Amplification Detected in a PCR Negative Control (No-Template Control)



Potential Cause	Troubleshooting Steps	Preventative Measures
Contaminated PCR reagents	 Test each PCR reagent (e.g., primers, probes, master mix, water) individually. Prepare a new set of PCR reagents from stock solutions. 	1. Use dedicated, DNA-free reagents for PCR. 2. Aliquot reagents to minimize the risk of cross-contamination.
"Loose amplicon" contamination in the PCR setup area	 This is a common source of PCR contamination. Thoroughly decontaminate the PCR setup area. 	1. Maintain physically separate pre-PCR and post-PCR laboratories or workspaces. 2. Never bring amplified DNA products into the pre-PCR area. 3. Use UV irradiation in PCR workstations to destroy contaminating DNA.
Cross-contamination during PCR plate setup	Review pipetting technique to avoid splashing between wells.	Be meticulous during PCR setup. 2. Use fresh, aerosol-resistant pipette tips for each reaction.

Frequently Asked Questions (FAQs)

Q1: What are the essential types of negative controls for an eDNA study?

A1: A robust eDNA study should include negative controls at every major stage of the workflow to monitor for contamination. The most critical types are:

- Field Controls (or Field Blanks): These controls, typically purified water, are processed alongside environmental samples in the field to detect contamination introduced during sample collection and handling.[4][5]
- Extraction Controls (or Extraction Blanks): These are samples that contain no template DNA and are processed through the entire DNA extraction procedure to monitor for contamination from reagents, consumables, and the lab environment.[4]



 PCR Controls (or No-Template Controls - NTCs): These reactions contain all PCR components except for the template DNA. They are essential for detecting contamination in PCR reagents or from "loose amplicons" in the lab.

Q2: How many negative controls should I include in my study?

A2: There is no universally agreed-upon ratio, but a general guideline is to include field blanks at a rate of 5-10% of your total environmental samples.[1] For laboratory-based controls, at least one extraction blank and one PCR negative control should be included for each batch of samples being processed. If you are new to eDNA work, it is recommended to run a field blank for every sampling site to ensure your protocols are clean.[1]

Q3: What should I do if I get a positive result in a negative control?

A3: A positive signal in a negative control indicates contamination. The appropriate response depends on the type of control and the nature of the signal:

- Weak, sporadic amplification: If the signal is weak and inconsistent, you might establish a limit of detection (LOD) or limit of quantification (LOQ) threshold. Any signal in your environmental samples below this threshold would be considered unreliable.
- Strong, consistent amplification: This suggests a systemic contamination problem. You
 should halt further processing and troubleshoot the source of contamination using the guide
 above. Samples processed alongside the contaminated control should be treated with
 caution and may need to be discarded.
- Metabarcoding studies: In metabarcoding, reads found in negative controls are often used to inform data filtering strategies. For example, a certain percentage of reads corresponding to those in the blank may be subtracted from the environmental samples.

Q4: What type of water should I use for my field blanks?

A4: You should use water that is free of detectable target DNA. Common choices include deionized (DI) water, distilled water, or commercially available molecular-grade water.[6][7] It is a best practice to test the water source for contamination before using it for your field blanks.

Quantitative Data on Negative Control Usage



The inclusion of negative controls is a critical component of rigorous eDNA research. However, reporting practices can vary. A review of 156 eDNA studies highlighted the following trends in the reporting of different types of negative controls.[6][7]

Type of Negative Control	Targeted eDNA Studies Reporting Control (%)	Metabarcoding eDNA Studies Reporting Control (%)
PCR Control	71%	71%
Field Control	51%	20%
Extraction Control	36%	44%
DNA Capture Control	25%	20%

Data summarized from Sepulveda et al. (2020).[6][7] These data show that while PCR controls are commonly reported, a significant portion of studies, particularly in metabarcoding, did not report including field controls, potentially leaving them blind to contamination introduced during sampling.[6][7]

Experimental Protocols

Protocol 1: Field Blank Implementation

Objective: To prepare and process a field blank to monitor for contamination during sample collection.

Materials:

- Sterile, single-use sample collection container (e.g., bottle, bag).
- Certified DNA-free purified water (e.g., deionized, distilled, or MilliQ water).[5]
- The same filtration apparatus or collection equipment used for environmental samples.
- Sterile gloves.

Methodology:



- At the sampling site, before collecting any environmental samples, put on a new pair of sterile gloves.
- Open the container of purified water.
- Pour the purified water into the sterile sample collection container, mimicking the volume of your environmental samples.
- If filtering on-site, pass the purified water through a new, sterile filter using the same procedure as for your environmental samples.
- If collecting water to be filtered in the lab, simply seal the container with the purified water.
- Label the field blank clearly, including the date, time, location, and that it is a negative control.
- Store and transport the field blank under the same conditions as your environmental samples.

Protocol 2: Extraction Blank Implementation

Objective: To process an extraction blank to monitor for contamination during the DNA extraction process in the laboratory.

Methodology:

- During the DNA extraction setup, include one or more "samples" that contain no input material.
- If extracting from filters, this can be a clean, unused filter from the same batch as those used for the environmental samples. If extracting from a water or soil sample, this will be an empty tube.
- Add all extraction reagents to the blank in the same order and volumes as for the true samples.
- Incubate, wash, and elute the blank alongside the other samples, following the exact same protocol.

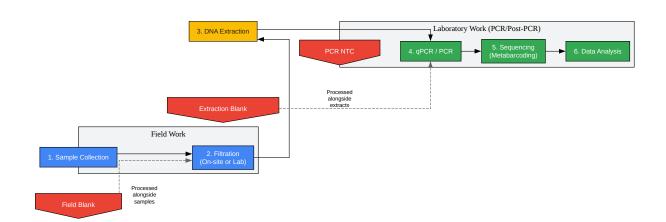


• The final eluate is your extraction blank, which should be amplified alongside the extracts from your environmental samples.

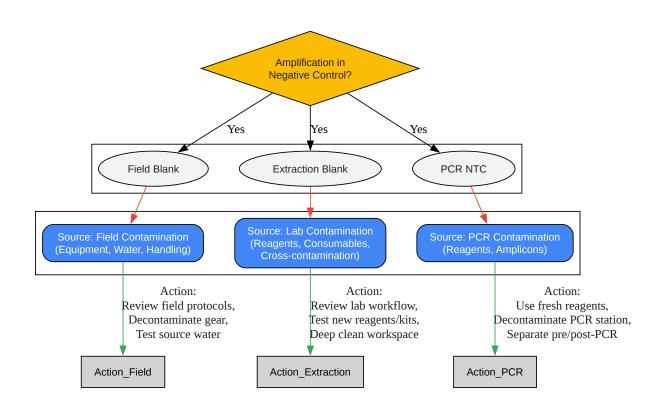
Visualizing the eDNA Workflow and Contamination Checkpoints

The following diagrams illustrate the key stages of a typical eDNA workflow and where negative controls are integrated to detect contamination.









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